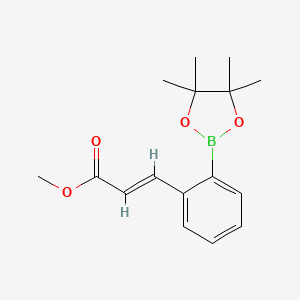

(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

CAS No.:

Cat. No.: VC13804476

Molecular Formula: C16H21BO4

Molecular Weight: 288.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21BO4 |

|---|---|

| Molecular Weight | 288.1 g/mol |

| IUPAC Name | methyl (E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |

| Standard InChI | InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-7-6-8-12(13)10-11-14(18)19-5/h6-11H,1-5H3/b11-10+ |

| Standard InChI Key | MKIRIGDAQDTRDN-ZHACJKMWSA-N |

| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2/C=C/C(=O)OC |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)OC |

Introduction

(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a boron-containing organic compound with a specific stereochemistry indicated by the "(E)" prefix, denoting its trans configuration. This compound is used in various chemical reactions, particularly in the context of cross-coupling reactions due to its boronate ester functionality.

Key Characteristics:

-

CAS Number: 372193-92-5

-

Molecular Formula: CHBO

-

Molecular Weight: 288.15 g/mol

-

Purity and Specification: Typically stored under inert conditions at 2-8°C to maintain stability .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of a phenylboronic acid derivative with an acrylate ester in the presence of a catalyst. It is used as a precursor in organic synthesis, particularly for the formation of complex molecules through cross-coupling reactions.

Synthesis Overview:

-

Starting Materials: Phenylboronic acid derivatives and acrylate esters.

-

Reaction Conditions: Typically involves a palladium catalyst and a base.

-

Applications: Used in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications.

Safety and Handling

Given its chemical nature, (E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate requires careful handling. It is classified with hazard statements indicating potential harm if ingested, inhaled, or if it comes into contact with skin.

Hazard Information:

-

Signal Word: Warning

-

Hazard Statements: H302, H312, H332 (harmful if swallowed, in contact with skin, or if inhaled) .

Data Table

| Property | Value |

|---|---|

| CAS Number | 372193-92-5 |

| Molecular Formula | CHBO |

| Molecular Weight | 288.15 g/mol |

| Storage Conditions | Inert atmosphere, 2-8°C |

| Hazard Statements | H302, H312, H332 |

Future Directions:

-

Cross-Coupling Reactions: Further exploration of its use in forming complex molecules.

-

Materials Science: Potential applications in the synthesis of novel materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume